Solvent yellow 19

Overview

Description

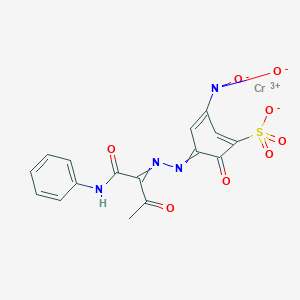

Chromium, (2-(hydroxy-kappaO)-5-nitro-3-((2-(oxo-kappaO)-1-((phenylamino)carbonyl)propyl)azo-kappaN1)benzenesulfonato(3-)) is a complex organometallic compound It is characterized by the presence of a chromium ion coordinated with a sulfonated azo compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the coordination of chromium ions with the azo compound. The process may include:

Step 1: Preparation of the azo compound by diazotization of an aromatic amine followed by coupling with a sulfonated aromatic compound.

Step 2: Coordination of the azo compound with chromium ions under controlled pH and temperature conditions to ensure proper complex formation.

Industrial Production Methods

Industrial production may involve large-scale synthesis using similar steps but optimized for higher yields and purity. This could include:

- Use of continuous flow reactors for the diazotization and coupling reactions.

- Advanced purification techniques such as crystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the azo group, leading to the formation of various oxidation products.

Reduction: Reduction of the nitro group to an amino group is a common reaction, often using reducing agents like hydrogen gas or metal hydrides.

Substitution: The sulfonate group can participate in substitution reactions, where it is replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, catalytic hydrogenation.

Substitution: Nucleophiles such as amines or thiols.

Major Products

- Oxidation products may include sulfonated quinones.

- Reduction products may include sulfonated aromatic amines.

- Substitution products depend on the nucleophile used.

Scientific Research Applications

Chemistry

- Used as a catalyst in various organic reactions, including oxidation and reduction processes.

- Employed in the synthesis of complex organic molecules.

Biology

- Investigated for its potential as an antimicrobial agent due to its ability to interact with biological molecules.

Medicine

- Explored for its potential use in drug delivery systems, particularly for targeting specific tissues or cells.

Industry

- Utilized in the production of dyes and pigments due to its vibrant color and stability.

Mechanism of Action

The compound exerts its effects through coordination with various molecular targets. The chromium ion can interact with electron-rich sites in biological molecules, leading to changes in their structure and function. The azo group can participate in redox reactions, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

- Chromium, (2-(hydroxy-kappaO)-5-nitro-3-((2-(oxo-kappaO)-1-((phenylamino)carbonyl)propyl)azo-kappaN1)benzenesulfonato(3-)).

- Chromium, (2-(hydroxy-kappaO)-5-nitro-3-((2-(oxo-kappaO)-1-((phenylamino)carbonyl)propyl)azo-kappaN1)benzenesulfonato(3-)).

Uniqueness

- The specific coordination environment of the chromium ion in this compound may confer unique catalytic properties.

- The presence of both nitro and azo groups allows for diverse chemical reactivity, making it suitable for various applications.

Biological Activity

Introduction

Solvent Yellow 19 (C.I. 13900:1) is an azo dye commonly utilized in various industrial applications, including the coloring of plastics, resins, and coatings. Its chemical structure comprises a single azo group with a molecular formula of and a molecular weight of 422.37 g/mol . While its primary use is as a colorant, emerging research has begun to explore its biological activity, particularly its potential cytotoxic and antioxidant properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 422.37 g/mol |

| CAS Number | 10343-55-2 |

| Solubility | Insoluble in water; soluble in ethanol, acetone, and chloroform |

| Color | Yellow powder |

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The compound was tested for its ability to inhibit cell proliferation in human hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), colon cancer (HCT-116), and lung carcinoma (A-549) cell lines. The results indicated that this compound exhibits significant cytotoxicity with varying IC50 values across different cell lines:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HepG-2 | 23.4 |

| MCF-7 | 62.2 |

| HCT-116 | 28 |

| A-549 | 53.6 |

These findings suggest that this compound could be a potential candidate for further investigation as an anticancer agent .

Antioxidant Activity

The antioxidant capacity of this compound was assessed using the DPPH radical scavenging assay. The IC50 value for this activity was found to be moderate compared to ascorbic acid, which is a standard antioxidant. The results are summarized in the following table:

| Compound | IC50 (µg/mL) |

|---|---|

| This compound | Moderate |

| Ascorbic Acid | 14.2 |

The moderate antioxidant activity indicates that while this compound has some capability to scavenge free radicals, it is less effective than ascorbic acid .

Antimicrobial Activity

In addition to its cytotoxic and antioxidant properties, this compound has been evaluated for its antimicrobial effects against various bacterial strains. Preliminary results suggest that it exhibits strong antibacterial activity, particularly against Gram-positive bacteria. This aspect of its biological activity warrants further exploration to understand its potential applications in antimicrobial therapies .

Case Study: Cytotoxic Effects on Cancer Cells

In a controlled laboratory setting, this compound was administered to cultured cancer cell lines over a period of 48 hours. The study aimed to determine the concentration required to inhibit cell growth by 50% (IC50). The results showed significant inhibition across all tested cell lines, particularly in HepG-2 cells, indicating its potential utility in cancer treatment protocols.

Case Study: Antioxidant Efficacy

Another study focused on the antioxidant properties of this compound compared to other known antioxidants. Utilizing the DPPH assay, researchers measured the ability of the dye to reduce oxidative stress in vitro. The findings highlighted that while it possesses some antioxidant properties, it does not match the efficacy of traditional antioxidants like ascorbic acid.

Properties

IUPAC Name |

3-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-5-nitro-2-oxidobenzenesulfonate;chromium(3+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O8S.Cr/c1-9(21)14(16(23)17-10-5-3-2-4-6-10)19-18-12-7-11(20(24)25)8-13(15(12)22)29(26,27)28;/h2-8,21-22H,1H3,(H,17,23)(H,26,27,28);/q;+3/p-3/b14-9-,19-18?; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNDBUCPEWVZMDF-FSWMPYTFSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C(=O)NC1=CC=CC=C1)N=NC2=C(C(=CC(=C2)[N+](=O)[O-])S(=O)(=O)[O-])[O-])[O-].[Cr+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C(\C(=O)NC1=CC=CC=C1)/N=NC2=C(C(=CC(=C2)[N+](=O)[O-])S(=O)(=O)[O-])[O-])/[O-].[Cr+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11CrN4O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10343-55-2 | |

| Record name | Chromium, (2-(hydroxy-kappaO)-5-nitro-3-(2-(2-(oxo-kappaO)-1-((phenylamino)carbonyl)propyl)diazenyl-kappaN1)benzenesulfonato(3-))- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010343552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromium, [2-(hydroxy-.kappa.O)-5-nitro-3-[2-[2-(oxo-.kappa.O)-1-[(phenylamino)carbonyl]propyl]diazenyl-.kappa.N1]benzenesulfonato(3-)]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [3-[[1-[anilinocarbonyl]-2-oxopropyl]azo]-2-hydroxy-5-nitrobenzene-1-sulphonato(3-)]chromium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.667 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.